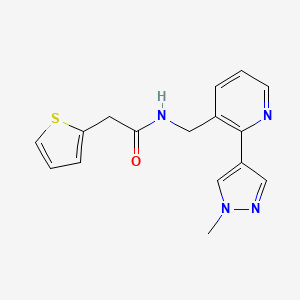

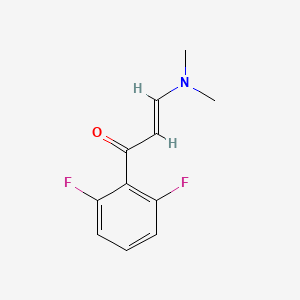

![molecular formula C22H20N4O3 B2490307 N-(5-imidazo[1,2-a]pirimidin-2-il-2-metilfenil)-3,5-dimetoxi benzamida CAS No. 862810-26-2](/img/structure/B2490307.png)

N-(5-imidazo[1,2-a]pirimidin-2-il-2-metilfenil)-3,5-dimetoxi benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical compound N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide is a part of a broader class of compounds known for their stable N-heterocyclic carbenes, derived from the imidazo[1,5-a]pyridine skeleton. This class of compounds is known for its versatile platform for generating new types of stable N-heterocyclic carbenes and has been extensively studied for various applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of similar imidazo[1,5-a]pyridine-based compounds typically involves the generation of new types of stable N-heterocyclic carbenes, with Rh(I) mono- and biscarbenes being synthesized from imidazo[1,5-a]pyridin-3-ylidenes and derivatives such as mesoionic carbene (Alcarazo et al., 2005). These procedures highlight the complex nature of synthesizing compounds within this chemical family and provide a basis for understanding the synthesis of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide.

Molecular Structure Analysis

The molecular structure of compounds within this family, including the title compound, is characterized by the imidazo[1,2-a]pyridine backbone, which contributes to the stability and unique properties of these molecules. Crystal structure and Hirshfeld surface analysis have been conducted on similar derivatives to understand the inclination of phenyl rings to the mean planes of the respective imidazole rings, which provides insights into the molecular geometry and intermolecular interactions of these compounds (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,5-a]pyridine carbenes exhibit a range of chemical reactions, including three-component reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates, leading to fully substituted furans. This reactivity pattern underscores the chemical versatility of imidazo[1,5-a]pyridine-based compounds and their utility in organic synthesis (Pan et al., 2010).

Aplicaciones Científicas De Investigación

- Los investigadores han sintetizado nuevas imidazo[1,2-a]pirimidin-5(1H)-onas funcionalizadas con amidas mediante la propargilación de un intermedio clave, seguido de ciclización y funcionalización de amidas . Estos compuestos fueron evaluados por su actividad anticancerígena contra varias líneas celulares de cáncer humano. Notablemente, la imidazo[1,2-a]pirimidina derivada de pirrolidina exhibió una excelente actividad anticancerígena contra las células HeLa.

- Las imidazo[1,2-a]pirimidinas, incluido nuestro compuesto de interés, han mostrado promesa en aplicaciones optoelectrónicas. Pueden servir como emisores para microscopía confocal e imágenes .

- La naturaleza heterocíclica aromática de las imidazo[1,2-a]pirimidinas las hace adecuadas para el desarrollo de sensores. Los investigadores han explorado su potencial en varias aplicaciones de detección .

- Los derivados basados en el núcleo de imidazo[1,2-a]pirimidina han demostrado actividad antiinflamatoria . Las investigaciones adicionales en esta área podrían revelar nuevos agentes antiinflamatorios.

- Las imidazo[1,2-a]pirimidinas se han asociado con actividades cardiovasculares . Explorar sus efectos sobre la salud del corazón y las enfermedades relacionadas podría arrojar información valiosa.

- Algunas imidazo[1,2-a]pirimidinas exhiben propiedades antivirales y antibacterianas . Investigar sus mecanismos de acción y posibles aplicaciones terapéuticas es una vía emocionante.

Actividad Anticancerígena

Dispositivos Optoelectrónicos

Sensores

Propiedades Antiinflamatorias

Aplicaciones Cardiovasculares

Propiedades Antivirales y Antibacterianas

En resumen, N-(5-imidazo[1,2-a]pirimidin-2-il-2-metilfenil)-3,5-dimetoxi benzamida es prometedor en diversos campos, desde la investigación del cáncer hasta la optoelectrónica y más allá. Los investigadores continúan explorando sus aplicaciones multifacéticas, lo que lo convierte en un compuesto intrigante para futuras investigaciones. 🌟

Direcciones Futuras

The development of new drugs based on the imidazo[1,2-a]pyrimidine nucleus is a research hotspot in molecular targeted therapy in the treatment of cancer . Future research may focus on the design and synthesis of new derivatives, as well as a deeper understanding of their mechanisms of action and potential therapeutic applications .

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are mediators involved in the inflammatory process .

Mode of Action

The compound acts as a COX-2 inhibitor . Molecular modeling studies have shown that the compound’s methylsulfonyl pharmacophore is adequately placed into the COX-2 active site . This interaction inhibits the activity of the COX-2 enzyme, thereby reducing the production of prostaglandins .

Biochemical Pathways

The inhibition of COX-2 affects the prostaglandin biosynthesis pathway . Prostaglandins, such as PGE2, are involved in various physiological functions and pathological conditions. By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby decreasing inflammation .

Pharmacokinetics

The compound showed moderate to good selectivity for the inhibition of the COX-2 enzyme .

Result of Action

The compound’s action results in a reduction of inflammation . In in vitro assays, the compound showed significant COX-2 inhibitory effects . In in vivo studies, the compound demonstrated dose-dependent anti-nociceptive activity . Furthermore, the compound showed considerable inhibitory results when tested on MCF-7 breast cancer cells .

Análisis Bioquímico

Biochemical Properties

The compound N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide has been shown to have a methylsulfonyl group that acts as a cyclooxygenase-2 (COX-2) inhibitor pharmacophore . This suggests that it may interact with the COX-2 enzyme, which plays a crucial role in inflammation and pain .

Cellular Effects

In vitro and in vivo studies have shown that N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide and its derivatives have moderate to good selectivity for the inhibition of the COX-2 enzyme . This suggests that it may have an impact on cellular processes related to inflammation and pain

Propiedades

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-14-5-6-15(20-13-26-8-4-7-23-22(26)25-20)11-19(14)24-21(27)16-9-17(28-2)12-18(10-16)29-3/h4-13H,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFRDVWPQVPCOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

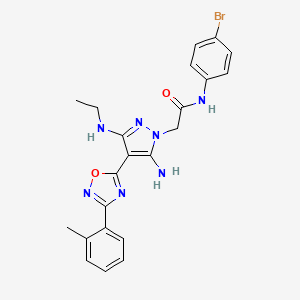

![7-(4-fluorophenyl)-6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2490228.png)

![methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate](/img/structure/B2490229.png)

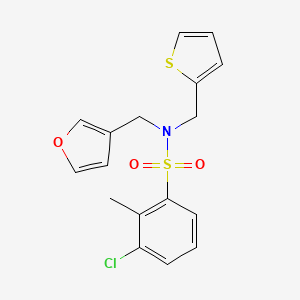

![N-(4-ethylphenyl)-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2490235.png)

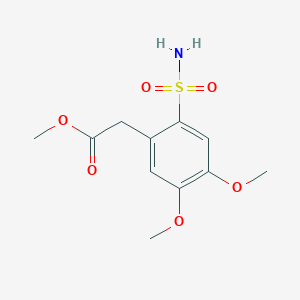

![(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile](/img/structure/B2490239.png)

![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2490244.png)

![1-(2-Furoyl)-4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]piperazine](/img/structure/B2490246.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid](/img/structure/B2490247.png)